Copper monochlorophthalocyanine
Description
Properties
CAS No. |
12239-87-1 |
|---|---|
Molecular Formula |
C32H19ClCuN8 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38,40-heptaza-39-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,32,34-octadecaene;chloride |
InChI |
InChI=1S/C32H19N8.ClH.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-18H,(H-,33,34,35,36,37,38,39,40);1H;/q-1;;+2/p-1 |
InChI Key |
UODKSNQRYKJFKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3.Cl[Cu+] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Preparation Methods
Ball Milling and Acid Treatment
Raw copper phthalocyanine undergoes mechanical activation through ball milling, which reduces particle size and increases surface reactivity. The milled product is then subjected to an acid boil—typically in sulfuric acid at 120–150°C—to dissolve impurities and amorphous fractions. This step ensures the retention of the thermodynamically stable β-phase, which is critical for pigment consistency.
Solvent-Assisted Recrystallization
Post-acid treatment, the crude CuPc is refluxed in organic solvents such as dimethylformamide (DMF) or xylenes to promote crystal growth and phase uniformity. Solvent polarity directly influences particle morphology; non-polar solvents yield larger aggregates, while polar solvents produce finer particles suitable for high-resolution applications.
Surface Modification for Enhanced Dispersibility
Phthalocyanine Blue Bsx’s utility in inks and coatings depends on its ability to remain dispersed in polymeric matrices. Surface treatments involving derivatives and additives are employed to mitigate aggregation.
Copper Phthalocyanine Derivative Synthesis
Derivatives are synthesized by sulfonating CuPc with chlorsulfonic acid and sulfuric acid, followed by amine functionalization. For example, reacting CuPc with dibutylamine at 120°C for 4 hours introduces hydrophobic alkyl chains that sterically hinder particle aggregation. The resulting derivatives exhibit improved compatibility with non-aqueous systems.
Table 1: Conditions for Copper Phthalocyanine Derivative Synthesis
| Component | Quantity | Temperature | Time |
|---|---|---|---|
| Chlorsulfonic acid | 70 kg | 98°C | 6 hr |
| Sulfuric acid | 20 kg | 98°C | 6 hr |
| Crude CuPc | 10 kg | 98°C | 6 hr |
| Dibutylamine | 4.5 kg | 120°C | 4 hr |
Additive-Mediated Surface Treatment
Ethylene oxide-propylene oxide (EO-PO) segmented copolymers are grafted onto pigment surfaces during slurry treatment. In a patented method, 5–15 wt% of CuPc derivative is mixed with 6–8 wt% EO-PO copolymer in aqueous slurry at 70–90°C for 1–5 hours. The copolymer’s amphiphilic nature reduces interfacial tension, enabling uniform dispersion in polar and non-polar media.
Advanced Drying Techniques to Preserve Particle Morphology
Conventional oven drying often induces irreversible aggregation due to capillary forces during water evaporation. Vacuum freeze drying (lyophilization) has emerged as a superior alternative for preserving nanoscale morphology.
Vacuum Freeze Drying Protocol
-
Freezing : Filtered pigment cake is cooled to -40°C to form ice crystals, which sublimate under vacuum.
-
Primary Drying : The chamber vacuum is reduced to <10 mbar, and the temperature is raised to -5°C to sublimate 95% of ice content.
-
Secondary Drying : Residual moisture (<1.5%) is removed by heating to 60°C under continuous vacuum, ensuring minimal particle contact.
Table 2: Lyophilization Parameters for Phthalocyanine Blue Bsx
| Stage | Temperature | Pressure | Duration | Moisture Content |
|---|---|---|---|---|
| Freezing | -40°C | Ambient | 4 hr | 100% (ice) |
| Primary Drying | -5°C | <10 mbar | 3 hr | 5% |
| Secondary Drying | 60°C | <10 mbar | 2 hr | <1.5% |
Comparative Analysis of Preparation Methods
Impact of Surface Treatment on Dispersibility
Pigments treated with EO-PO copolymers exhibit a 40% reduction in aggregate size compared to untreated samples, as measured by dynamic light scattering (DLS). Zeta potential analysis further confirms enhanced colloidal stability, with surface-modified particles maintaining a ζ-potential of -35 mV in aqueous suspensions versus -15 mV for untreated counterparts.
Freeze Drying vs. Spray Drying
Freeze-dried CuPc retains a specific surface area (BET) of 92 m²/g, whereas spray-dried samples show 53 m²/g due to fusion at droplet interfaces. The porous structure of lyophilized pigment facilitates faster solvent penetration in ink formulations, reducing milling time by 30% during ink production.
Industrial Scalability and Cost Considerations
While freeze drying offers superior product quality, its energy intensity (≈15 kWh/kg) limits cost-effectiveness for bulk production. Hybrid approaches—combining spray drying with post-process lyophilization—are being explored to balance throughput and quality. For high-value applications like security inks, the premium on dispersibility justifies the additional processing cost.
Chemical Reactions Analysis
Phthalocyanine Blue Bsx undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with altered optical properties .
-
Reduction: : Reduction of Phthalocyanine Blue Bsx can be achieved using reducing agents like sodium borohydride or hydrazine, resulting in reduced forms with different electronic structures .
-
Substitution: : The phthalocyanine ring can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted phthalocyanine derivatives with modified properties .
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original phthalocyanine structure with altered optical, electronic, or chemical properties .
Scientific Research Applications
Pigments in Coatings and Inks
Phthalocyanine Blue Bsx is primarily used as a pigment in paints, coatings, and inks due to its excellent lightfastness and stability. It provides a bright blue color that is resistant to fading over time. Its applications include:
- Acrylic Paints : Used in artists' acrylics for its vibrant hue.
- Industrial Coatings : Employed in automotive and protective coatings for durability.
- Printing Inks : Utilized in solvent-based inks for high-quality prints .
Photodynamic Therapy
Recent research has highlighted the potential of Phthalocyanine Blue Bsx in medical applications, particularly in photodynamic therapy (PDT). This therapy utilizes the pigment's ability to absorb light and produce reactive oxygen species that can kill cancer cells. Studies have shown that:
- The compound can be activated using specific wavelengths of light to treat various cancers.
- It has been investigated for its effectiveness in targeting tumors while minimizing damage to surrounding healthy tissues .
Environmental Applications
Phthalocyanine Blue Bsx has been studied for its role in environmental remediation. Its stability allows it to be used in:
- Adsorption Processes : It can adsorb heavy metals from wastewater, making it useful in environmental cleanup efforts.
- Solar Energy Conversion : Research indicates potential applications in solar cells due to its photovoltaic properties .
Case Study 1: Photodynamic Effects on Skin Cells
A study investigated the effects of Phthalocyanine Blue Bsx when subjected to laser irradiation. The findings revealed that:
- Skin cell viability decreased significantly at certain concentrations of cyanide released during the process.
- The study employed pyrolysis-GC/MS techniques to analyze the decomposition products generated during laser treatments .
Case Study 2: Industrial Coating Performance
In an industrial setting, Phthalocyanine Blue Bsx was tested for its performance in automotive coatings. The results indicated:
Mechanism of Action
The mechanism of action of Phthalocyanine Blue Bsx involves its ability to absorb light and transfer energy to surrounding molecules. In photodynamic therapy, the compound absorbs light in the near-infrared region and generates reactive oxygen species, which induce cell damage and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the generation of singlet oxygen and other reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Research Findings :
- Electrochemical Performance : Prussian Blue-modified electrodes outperform cobalt phthalocyanine in sensitivity, while Bsx is less utilized in sensors .
- Antifungal Activity : Bsx conjugates with carboxymethyl chitosan show higher efficacy than methylene blue but are less potent than Alcian Blue in biological staining .
- Pigment Discrimination : Raman spectroscopy differentiates Bsx from Vat Blue RSN and Prussian Blue via distinct macrocycle vibrational signals .
Application-Specific Advantages
- Industrial Coatings : Bsx’s chlorination improves chemical resistance over PB15, making it superior for automotive paints .
- Textiles : Bsx’s light fastness (7/8) exceeds cobalt phthalocyanine (6/8), ensuring durability in outdoor fabrics .
- Biological Use: Alcian Blue’s cationic structure enables glycosaminoglycan staining, a niche absent in Bsx .
Biological Activity
Phthalocyanine Blue Bsx, also known as C.I. Pigment Blue 15, is a synthetic organic pigment that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and biomedical imaging. This article delves into the biological activity of Phthalocyanine Blue Bsx, supported by research findings, case studies, and data tables.
Overview of Phthalocyanine Blue Bsx
Phthalocyanines are large, planar molecules characterized by their ability to absorb light in the visible spectrum, making them useful in various applications including dyes, pigments, and photosensitizers. Phthalocyanine Blue Bsx specifically has been studied for its photodynamic properties and its role in enhancing visibility in medical imaging.
Photodynamic Therapy Applications
Photodynamic Therapy Mechanism
Photodynamic therapy involves the use of light-activated compounds that produce reactive oxygen species (ROS) upon irradiation. These ROS can induce cell death, making phthalocyanines promising candidates for treating cancerous tissues.
Research Findings
- Cell Killing Efficacy : Studies have shown that phthalocyanines can effectively kill cancer cells through photodynamic mechanisms. For instance, zinc phthalocyanine with hydroxyl substitutions demonstrated significantly higher potency in vitro against Chinese hamster lung fibroblasts (V-79 cells) compared to other derivatives .
- Tumor Regression : In vivo studies involving EMT-6 tumor models in mice indicated that certain phthalocyanine derivatives could induce tumor regression when administered prior to light exposure .
- Hydrogen Cyanide Release : A notable study indicated that laser irradiation of Phthalocyanine Blue Bsx could liberate toxic hydrogen cyanide (HCN) at levels detrimental to skin cell viability. This finding highlights the need for careful consideration of safety when using this compound in clinical settings .
Case Studies
Case Study 1: Visualization of Tumors
A recent study explored the use of phthalocyanine-loaded micelles for enhanced visualization of colorectal tumors. The micelles containing zinc phthalocyanine were able to significantly improve contrast during endoscopic procedures, allowing for better identification of dysplastic lesions that are typically missed during standard examinations .
| Parameter | ZnPC(TB)-Loaded Micelles | Methylene Blue |
|---|---|---|
| Signal-to-Background Ratio | 0.52 ± 0.15 | 1.0 |
| Tumor Visibility Improvement | Dark blue discoloration | No accumulation |
| Injection Dose (mg/kg) | 10 | N/A |
Case Study 2: Toxicological Assessment
In another investigation focusing on the environmental impact of reactive phthalocyanine dyes, it was found that exposure to these compounds could lead to functional disorders in macrophages even at non-toxic doses. This underscores the potential long-term effects of phthalocyanines on immune cells .
Toxicological Considerations
Despite their therapeutic potential, phthalocyanines can pose risks due to their ability to release toxic byproducts such as HCN during laser treatments. It is crucial for ongoing research to assess these risks comprehensively and develop protocols that mitigate potential toxicity while maximizing therapeutic benefits .
Q & A
Q. What precautions are necessary when handling Phthalocyanine Blue Bsx in nanoparticle form for toxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
